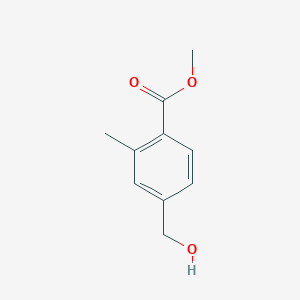

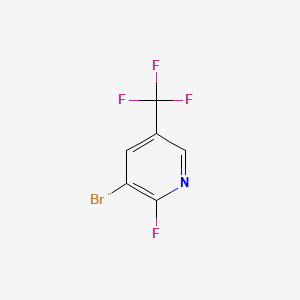

4-Bromo-3-ethylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-ethylbenzoic acid is a compound that can be associated with various chemical studies and applications. While the provided papers do not directly discuss 4-Bromo-3-ethylbenzoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of related bromobenzoic acid derivatives. These studies contribute to the broader understanding of the chemical behavior and potential applications of brominated aromatic compounds in fields such as medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, the synthesis of hypolipidemic analogues related to ethyl 4-benzyloxybenzoate, which includes ethyl 4-p-bromobenzyloxybenzoates, demonstrates the incorporation of bromine into benzoic acid structures . Another study describes the regioselective bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing a method to introduce bromine into the benzoic acid framework . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid from its dihydroxy precursor is reported, providing a method for the direct bromination of benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of bromobenzoic acid derivatives is characterized by the presence of bromine, which can influence the overall molecular geometry and intermolecular interactions. For example, the study of 4-bromo-3,5-di(methoxy)benzoic acid reveals head-to-head dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions, indicating the significant role of bromine in the crystal packing . The competitive molecular recognition study involving 4-bromo-3,5-dihydroxybenzoic acid and N-donor compounds highlights the importance of bromine in forming hydrogen bonds and other non-covalent interactions .

Chemical Reactions Analysis

Bromobenzoic acid derivatives participate in various chemical reactions, including nucleophilic substitution and reduction. The reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles results in the formation of alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the reactivity of the bromine atom . The reduction of hydroxy and methoxy derivatives to the corresponding benzenetetraamine also exemplifies the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzoic acid derivatives are influenced by the presence of substituents and the overall molecular structure. The crystal structure analysis of 4-bromo-3,5-di(methoxy)benzoic acid provides insights into the strength of Br...Br type II halogen bonds and the impact of methoxy substituents on these interactions . The stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid under various degradation conditions highlights the compound's stability profile and its susceptibility to hydrolytic degradation .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Organic Compounds

- Field : Organic Chemistry

- Application : 4-Bromo-3-methylbenzoic acid can be used in the synthesis of various organic compounds .

- Method : The specific method of application or experimental procedure would depend on the particular organic compound being synthesized. Generally, it involves reactions with other organic compounds under controlled conditions .

- Results : The outcome is the successful synthesis of the desired organic compound .

-

Preparation of 4-Bromo-3-methylbenzoyl Chloride

- Field : Organic Chemistry

- Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 4-bromo-3-methylbenzoyl chloride .

- Method : This typically involves a reaction with thionyl chloride (SOCl2) or oxalyl chloride (COCl2) under reflux .

- Results : The result is the formation of 4-bromo-3-methylbenzoyl chloride .

-

Preparation of 4-Bromo-3-methylbenzoic Acid tert-butyl Ester

- Field : Organic Chemistry

- Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 4-bromo-3-methylbenzoic acid tert-butyl ester .

- Method : This typically involves a reaction with tert-butanol in the presence of a strong acid catalyst .

- Results : The result is the formation of 4-bromo-3-methylbenzoic acid tert-butyl ester .

-

Preparation of 4-bromo-N-methoxy-3,N-dimethylbenzamide

- Field : Organic Chemistry

- Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 4-bromo-N-methoxy-3,N-dimethylbenzamide .

- Method : The specific method of application or experimental procedure would depend on the particular organic compound being synthesized. Generally, it involves reactions with other organic compounds under controlled conditions .

- Results : The outcome is the successful synthesis of the desired organic compound .

-

Preparation of 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole

- Field : Organic Chemistry

- Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole .

- Method : This typically involves a reaction with other organic compounds in the presence of a strong acid catalyst .

- Results : The result is the formation of 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole .

- Preparation of 4-bromo-3-methylbenzonitrile

- Field : Organic Chemistry

- Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 4-bromo-3-methylbenzonitrile .

- Method : This typically involves a reaction with other organic compounds under controlled conditions .

- Results : The result is the formation of 4-bromo-3-methylbenzonitrile .

Eigenschaften

IUPAC Name |

4-bromo-3-ethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIPPYAWWAWDOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethylbenzoic acid | |

CAS RN |

741698-92-0 |

Source

|

| Record name | 4-bromo-3-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1289947.png)

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)